molecular formula C2H4N4 B8610834 N'-Amino-1-cyanomethanimidamide CAS No. 109495-03-6

N'-Amino-1-cyanomethanimidamide

Cat. No.: B8610834
CAS No.: 109495-03-6
M. Wt: 84.08 g/mol
InChI Key: RPMBQFASZSFPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Amino-1-cyanomethanimidamide is a synthetic organic compound characterized by a methanimidamide backbone (CH(NH$2$)$2$) substituted with a cyano (-CN) group and an additional amino (-NH$_2$) moiety at the N' position. The amidine group confers basicity, while the cyano group may influence stability and toxicity profiles.

Properties

CAS No.

109495-03-6

Molecular Formula

C2H4N4

Molecular Weight

84.08 g/mol

IUPAC Name

N'-amino-1-cyanomethanimidamide

InChI

InChI=1S/C2H4N4/c3-1-2(4)6-5/h5H2,(H2,4,6)

InChI Key

RPMBQFASZSFPQD-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=NN)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N'-Amino-1-cyanomethanimidamide to structurally related compounds based on functional groups, reactivity, and documented properties.

Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Key Properties/Notes
This compound C$3$H$7$N$_5$ Amidine (-NH$2$-C=N-), cyano (-CN), amino (-NH$2$) Hypothesized high basicity; potential instability due to cyano group.
2-Cyano-N-[(methylamino)carbonyl]acetamide C$5$H$7$N$3$O$2$ Cyano (-CN), acetamide (-CONH$_2$), methylamino carbonyl Limited toxicological data; suspected reactivity at carbonyl and cyano sites.
N,N'-Diphenylethanimidamide C$14$H$14$N$_2$ Ethanimidamide (-NH-C(NH$2$)-), phenyl (-C$6$H$_5$) High purity (100% concentration); aryl groups may enhance stability but reduce solubility.
Ranitidine Diamine Hemifumarate C${13}$H${23}$N$3$O$2$S·0.5C$4$H$4$O$_4$ Aminoethylthio (-S-CH$2$CH$2$NH$_2$), furan Pharmaceutical impurity; hemifumarate salt improves crystallinity.

Reactivity and Stability

  • Cyano vs. Aryl Substituents: The cyano group in this compound and 2-Cyano-N-[(methylamino)carbonyl]acetamide may increase electrophilicity, raising concerns about hydrolysis or nucleophilic attack . In contrast, N,N'-Diphenylethanimidamide’s aryl groups likely enhance steric protection and aromatic stability .
  • Amidine Basicity: Amidines (pK$_a$ ~10–12) are stronger bases than amines, suggesting this compound could participate in acid-base reactions or coordinate with metal ions, similar to Ranitidine-derived impurities .

Regulatory and Industrial Relevance

  • Synthetic Utility: The amidine-cyano framework could serve as a precursor for heterocycles (e.g., triazines), similar to iodinated contrast agents like Iopamidol .

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